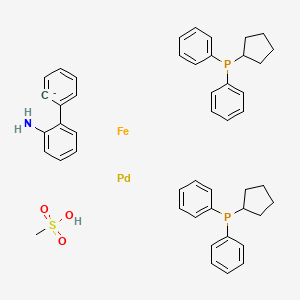
3-(2-Methylbut-3-yn-2-yl)benzoic acid
描述
3-(2-Methylbut-3-yn-2-yl)benzoic acid is an organic compound with a unique structure that includes a benzene ring substituted with a carboxylic acid group and a 1,1-dimethylprop-2-yn-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbut-3-yn-2-yl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with 1,1-dimethylprop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-(2-Methylbut-3-yn-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonic, or other substituted benzene derivatives.
科学研究应用
3-(2-Methylbut-3-yn-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Methylbut-3-yn-2-yl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the benzene ring and the 1,1-dimethylprop-2-yn-1-yl group can interact with hydrophobic pockets in target molecules, influencing their function .
相似化合物的比较
Similar Compounds
Benzoic acid: A simpler structure with only a carboxylic acid group attached to the benzene ring.
4-Methylbenzoic acid: Contains a methyl group instead of the 1,1-dimethylprop-2-yn-1-yl group.
3-(1,1-Dimethylprop-2-yn-1-yl)phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
3-(2-Methylbut-3-yn-2-yl)benzoic acid is unique due to the presence of the 1,1-dimethylprop-2-yn-1-yl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
属性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
3-(2-methylbut-3-yn-2-yl)benzoic acid |
InChI |
InChI=1S/C12H12O2/c1-4-12(2,3)10-7-5-6-9(8-10)11(13)14/h1,5-8H,2-3H3,(H,13,14) |
InChI 键 |
HTXMNMGTXWIVMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#C)C1=CC=CC(=C1)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methanesulfonyl-4-[benzimidazol-1-yl]pyrimidine](/img/structure/B8477948.png)




![2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethanamine](/img/structure/B8477979.png)




![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethenyl]-4-phenylpiperidin-4-ol](/img/structure/B8478018.png)
![[3-methoxy-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B8478050.png)

